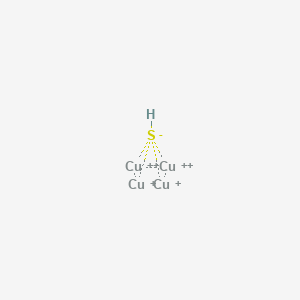

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mu4-sulfido-quadro-tetracopper(6+) is a mu4-sulfido-quadro-tetracopper.

Aplicaciones Científicas De Investigación

Greenhouse Gas Reduction

The μ-sulfido-tetracopper site in the enzyme nitrous oxide reductase (N2OR) plays a crucial role in converting the greenhouse gas N2O into N2. Research has developed a mixed valent Cu(II)Cu(I)2 cluster bridged by disulfide, modeling the enzyme's active site and providing insights into the process of N2O reduction. This synthetic model opens avenues for understanding and potentially enhancing this environmentally significant reaction (Bar-Nahum et al., 2009).

Structural Analysis and Comparison

A copper(I) complex featuring μ4-sulfido and μ3-thiolato coordination has been compared to other cuprous thiolato/sulfido clusters, including those observed in the copper enzyme nitrous oxide reductase. This research provides structural insights into these complex copper clusters (Lee, Sarjeant, & Karlin, 2006).

Mechanism of Nitrous Oxide Reduction

Density functional theory was used to investigate the mechanism of N2O reduction by the μ4-sulfide-bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. This study provides a detailed understanding of how this cluster facilitates the reduction process, highlighting the roles of individual copper atoms and the cluster's reaction dynamics (Gorelsky, Ghosh, & Solomon, 2006).

Synthetic Model Development

Research has focused on creating clusters with delocalized mixed-valence [Cu3(μ-S)2]3+ cores to model the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. These models help in understanding the enzyme's function and the role of delocalization in its activity (Brown et al., 2005).

Magnetic Properties and Structural Analysis

The magnetic properties and crystal structure of various copper complexes, including those with μ4-oxo and μ2-chloro coordination, have been studied. These analyses contribute to a deeper understanding of the magnetic behaviors and structural diversity in these copper complexes (Cortés et al., 2006).

Electronic Structure Description

Spectroscopy and density functional calculations have been used to define the electronic structure of the μ4-sulfide bridged tetranuclear CuZ cluster in N2O reductase. This research offers insights into the electronic contribution to N2O reduction, paving the way for understanding and potentially manipulating these processes (Chen et al., 2002).

Propiedades

Fórmula molecular |

Cu4HS+5 |

|---|---|

Peso molecular |

287.3 g/mol |

Nombre IUPAC |

dicopper;copper(1+);sulfanide |

InChI |

InChI=1S/4Cu.H2S/h;;;;1H2/q2*+1;2*+2;/p-1 |

Clave InChI |

LNHREDKGQDZJTE-UHFFFAOYSA-M |

SMILES canónico |

[SH-].[Cu+].[Cu+].[Cu+2].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)

![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)

![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)

![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)